molecular formula C10H12OS B3390449 Cyclopentyl(thiophen-2-yl)methanone CAS No. 99186-05-7

Cyclopentyl(thiophen-2-yl)methanone

Cat. No.: B3390449
CAS No.: 99186-05-7
M. Wt: 180.27 g/mol
InChI Key: ZLEDQHMUUGXXTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl(thiophen-2-yl)methanone can be synthesized through several methods. One common approach involves the reaction of thiophene with cyclopentanecarboxylic acid in the presence of polyphosphoric acid at 75°C for 2 hours . Another method includes the use of thiophene and tin(IV) chloride (SnCl4) in methylene chloride, followed by quenching with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of cyclopentyl(thiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Cyclopentyl(thiophen-2-yl)methanone can be compared with other similar compounds, such as:

    Cyclopentyl(phenyl)methanone: Similar structure but with a phenyl group instead of a thiophene ring.

    Cyclopentyl(furan-2-yl)methanone: Features a furan ring instead of a thiophene ring.

    Cyclopentyl(pyridin-2-yl)methanone: Contains a pyridine ring in place of the thiophene ring.

Uniqueness: this compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs .

Properties

IUPAC Name

cyclopentyl(thiophen-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-10(8-4-1-2-5-8)9-6-3-7-12-9/h3,6-8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEDQHMUUGXXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305971
Record name Cyclopentyl-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99186-05-7
Record name Cyclopentyl-2-thienylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99186-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentyl-2-thienylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101305971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Cyclopentanecarboxylic acid chloride, prepared from 100 mmol cyclopentanecarboxylic acid and 120 mmol of thionyl chloride, was dissolved in 100 mL of methylene chloride, and the solution was cooled in an ice bath. Thiophene (13.4 mL, 100 mmol) and SnCl4 (25 mL of a 1M solution in methylene chloride) were added. The reaction was warmed to room temperature and stirred for 72 hours. The reaction was quenched with 1 N HCl, and the mixture was extracted with three portions of methylene chloride. The organic extract was washed with satd aqueous NaHCO3, was dried over MgSO4, and filtered through a pad of silica gel. The solvent was removed by rotary evaporation to give 12.28 g of crude product, which was used without further purification.
Quantity
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13.4 mL
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SnCl4
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Synthesis routes and methods II

Procedure details

Graphite (6.0 g) was added to a mixture of thiophene (2.46 g, 29.2 mmol) and cyclopentanecarboxylic acid chloride (29.2 mmol assumed--the crude mixture from Example 1) in 50 mL of o-dichlorobenzene. The mixture was heated and kept at 80° C. for 1.5 hours. It is understood that lower temperatures can be used for longer times, or higher temperatures for shorter times while achieving good yields of cyclopentyl 2-thienyl ketone. After cooling down to room temperature, graphite was removed by filtration and washed with a small portion of the o-dichlorobenzene solvent. The product mixture was subjected to mild heating to remove the residual amount of HCl. The crude cyclopentyl 2-thienyl ketone of 84% purity (GC, area % analysis) was transferred, without purification, to the bromination step of Example 3.
[Compound]
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Graphite
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6 g
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2.46 g
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Synthesis routes and methods III

Procedure details

A solution of 8.8 g (105 mmol, 1.2 equivs.) of thiophene and 10.0 g (88 mmol) of cyclopentanecarboxylic acid in 20 g of polyphosphoric acid was stirred at 75° C. for 2 hours. The reaction mixture was diluted with water and extracted with o-dichlorobenzene to afford 99% pure product (GC, area % analysis). The mixture was azeotropically dried by stripping a small portion of the solvent. The crude cyclopentyl 2-thienyl ketone solution was then used without purification, for the bromination step of Example 2.
Quantity
8.8 g
Type
reactant
Reaction Step One
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10 g
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polyphosphoric acid
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20 g
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Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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